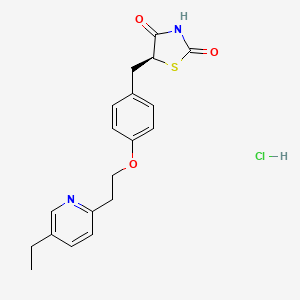

Pioglitazone hydrochloride, (S)-

Description

Overview of Thiazolidinediones as Peroxisome Proliferator-Activated Receptor Agonists

Thiazolidinediones (TZDs) are a class of synthetic ligands that exert their effects by activating peroxisome proliferator-activated receptors (PPARs), particularly the gamma isoform (PPARγ). nih.govbenthamdirect.com PPARs are nuclear receptors that, upon activation, act as transcription factors, modulating the expression of numerous genes involved in glucose and lipid metabolism. nih.govontosight.ai The binding of a TZD to PPARγ initiates a cascade of molecular events, including the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) on target genes, thereby influencing their transcription. nih.gov This mechanism underlies the ability of TZDs to improve insulin (B600854) sensitivity and regulate glucose homeostasis. ontosight.ainih.gov The TZD class also includes compounds like rosiglitazone (B1679542) and troglitazone. drugbank.comnih.gov

The family of PPARs consists of three subtypes: PPARα, PPARβ/δ, and PPARγ. benthamdirect.com PPARα is predominantly found in tissues with high fatty acid catabolism, such as the liver, heart, and muscle, where it regulates genes involved in fatty acid uptake and oxidation. benthamdirect.com PPARβ/δ is also involved in fatty acid oxidation, particularly in muscle tissue. benthamdirect.com PPARγ is most highly expressed in adipose tissue, with lower expression in the liver and muscle. benthamdirect.com Its activation by TZDs leads to increased glucose and lipid uptake, enhanced glucose oxidation, and a decrease in free fatty acid concentrations, ultimately reducing insulin resistance. benthamdirect.com

Significance of Pioglitazone (B448) in Contemporary Metabolic and Cellular Homeostasis Research

Pioglitazone's influence extends beyond its primary role in glycemic control, making it a subject of significant interest in contemporary research on metabolic and cellular homeostasis. nih.gov Studies have shown that pioglitazone can have direct effects on pancreatic beta-cells, acutely reducing insulin secretion and causing a "metabolic deceleration" at submaximal glucose concentrations. nih.govnih.gov This effect is thought to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK) and may contribute to the preservation of beta-cell function by preventing hyperinsulinemia. nih.gov

Furthermore, research has explored the broader metabolic effects of pioglitazone, including its impact on energy expenditure. Studies in animal models have demonstrated that pioglitazone can acutely reduce whole-body energy expenditure, suggesting a direct effect on metabolic rate that is independent of its insulin-sensitizing action. nih.gov These findings highlight the multifaceted role of pioglitazone in regulating systemic energy balance. The compound's actions on both glucose and lipid metabolism, as well as its influence on cellular energy sensors like AMPK, underscore its importance as a tool for investigating the intricate pathways governing metabolic homeostasis. nih.govnih.gov

Rationale for Comprehensive Academic Investigation of Pioglitazone Hydrochloride, (S)-

The rationale for a detailed academic investigation of (S)-pioglitazone hydrochloride stems from the fundamental principles of stereochemistry in pharmacology. While pioglitazone is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (R)-pioglitazone and (S)-pioglitazone, it is well-established that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com The body's interaction with each enantiomer can be distinct, leading to variations in absorption, distribution, metabolism, and excretion. mdpi.com

Stereochemical Considerations and Enantiomeric Forms of Pioglitazone Hydrochloride

Pioglitazone possesses a single chiral center at the C-5 position of the thiazolidinedione ring, giving rise to two enantiomers: (R)-pioglitazone and (S)-pioglitazone. nih.gov These enantiomers are non-superimposable mirror images of each other. The hydrochloride salt of pioglitazone is a white, crystalline, odorless powder. nih.gov

| Property | Value |

| IUPAC Name | 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione |

| Molecular Formula | C19H20N2O3S |

| Molecular Weight | 356.44 g/mol |

| Chiral Center | C-5 of the thiazolidinedione ring |

The separation and quantification of pioglitazone enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC). nih.gov Studies have been conducted to develop and validate such methods for analyzing the enantiomers in biological samples like rat plasma. nih.gov These analytical techniques are essential for investigating the stereoselective pharmacokinetics of pioglitazone.

Properties

IUPAC Name |

(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H/t17-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUUBYQTCDQWRA-LMOVPXPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207681-48-8 | |

| Record name | Pioglitazone hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207681488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIOGLITAZONE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TRJ196V9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Pioglitazone (B448) is a potent and selective agonist for PPARγ. drugbank.commedchemexpress.com It is a member of the thiazolidinedione (TZD) class of compounds, which are known for their insulin-sensitizing effects. researchgate.netnih.gov Pioglitazone is administered as a racemic mixture, but the enantiomers are known to interconvert in the body and exhibit no significant pharmacological differences. drugbank.com

Pioglitazone selectively stimulates the nuclear receptor PPARγ and, to a lesser extent, PPARα. wikipedia.orgnih.gov There are different isoforms of PPARγ, with PPARγ1 being expressed in many tissues and PPARγ2 being found predominantly in adipose tissue. researchgate.net Pioglitazone acts as a selective activator of human PPARγ1 and a weak activator of human PPARα. researchgate.net Studies have shown that both murine PPARγ1 and PPARγ2 respond to pioglitazone with the same half-maximal effective concentration of activation. frontiersin.org

Table 1: Selectivity of Pioglitazone for PPAR Subtypes

| PPAR Subtype | Level of Activation by Pioglitazone | Primary Tissue Expression |

| PPARγ1 | Selective activator researchgate.net | Most tissues researchgate.net |

| PPARγ2 | Activator frontiersin.org | Primarily adipose tissue researchgate.net |

| PPARα | Weak activator wikipedia.orgresearchgate.netnih.gov | Liver, kidney, heart, muscle, adipose tissue |

| PPARδ (or β) | Not a significant target | Ubiquitously expressed |

This table summarizes the selective activation of PPAR subtypes by pioglitazone and their primary tissue locations.

As a synthetic ligand, pioglitazone binds directly to the ligand-binding domain (LBD) of PPARγ. researchgate.netfrontiersin.orgnih.gov This binding event induces a conformational change in the receptor. nih.gov The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR). frontiersin.orgnih.gov This heterodimeric complex then translocates to the nucleus. youtube.com It is important to note that some nuclear receptors, like PPARs, may already reside in the nucleus and their translocation is not strictly ligand-dependent. nih.gov

The PPARγ-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. frontiersin.orgnih.gov This binding initiates the recruitment of co-activator proteins, which leads to the transcription of these genes. nih.govyoutube.com

Pioglitazone's activation of PPARγ leads to the modulation of numerous genes involved in glucose metabolism. wikipedia.orgdrugbank.com This includes an increase in the expression of glucose transporters, which facilitates glucose uptake into cells. nih.gov The transcriptional control of glucose production in the liver is complex, involving a network of transcription factors that are regulated by insulin (B600854). nih.govmdpi.com Pioglitazone's action on PPARγ influences this network, contributing to improved insulin sensitivity. nih.gov

Through its interaction with PPREs, pioglitazone influences the transcription of a wide array of genes that control both glucose and lipid homeostasis. wikipedia.orgnih.govnih.gov This results in improved insulin sensitivity in peripheral tissues and the liver, a decrease in glucose production by the liver, and a reduction in blood glucose levels. wikipedia.orgnih.gov In adipose tissue, pioglitazone promotes the expression of genes involved in lipid metabolism. nih.gov Studies in animal models have demonstrated that pioglitazone treatment leads to increased insulin-stimulated glycogen (B147801) synthesis and glycolysis in muscle, and enhanced glucose oxidation and lipogenesis in adipocytes. nih.gov

Table 2: Research Findings on Pioglitazone's Effect on Gene Expression

| Study Type | Model | Key Findings | Reference |

| In vivo | ob/ob mice | Dose-dependent increase in adipocyte fatty acid-binding protein (aFABP) mRNA expression in epididymal fat, correlating with decreased blood glucose and insulin levels. | nih.gov |

| In vitro | 3T3-L1 cells | Time-dependent enhancement of aFABP expression. | nih.gov |

| In vivo | Zucker (fa/fa) rat | Increased expression of genes for GLUT, fatty acid synthase, and phosphoenolpyruvate (B93156) carboxykinase in adipose tissue. | nih.gov |

| In vivo | Wistar fatty rats | Increased insulin-stimulated glycogen synthesis and glycolysis in isolated soleus muscles, and increased insulin-stimulated glucose oxidation and lipogenesis in adipocytes. | nih.gov |

This interactive table summarizes key research findings on how pioglitazone affects the expression of genes involved in glucose and lipid metabolism.

Pioglitazone has been shown to differentially regulate the expression of adipokines, which are signaling molecules produced by adipose tissue. A notable effect is the significant increase in the expression and circulating levels of adiponectin, an insulin-sensitizing hormone. nih.govplos.org Conversely, pioglitazone has been observed to decrease the levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in insulin resistance. nih.govnih.gov The expression of resistin, another adipokine linked to insulin resistance, can also be influenced by pioglitazone. This modulation of adipokine gene expression is a key mechanism through which pioglitazone improves insulin sensitivity. researchgate.netfrontiersin.org

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Role in Lipid Metabolism Regulation

The agonism of PPARα by (S)-Pioglitazone hydrochloride plays a role in the regulation of lipid metabolism. nih.gov PPARα is a key transcriptional regulator of genes involved in fatty acid uptake and oxidation. youtube.com Activation of PPARα can lead to a reduction in triglyceride levels. nih.govnih.gov Studies have shown that pioglitazone can influence the expression of genes regulated by PPARα, such as those involved in fatty acid transport and oxidation. nih.gov

For instance, pioglitazone has been observed to increase the expression of acyl-CoA oxidase, a well-established PPARα target gene. nih.gov Furthermore, pioglitazone's effect on lowering triglycerides is a characteristic response associated with PPARα activation. nih.govnih.gov In comparative studies, pioglitazone has demonstrated a more favorable effect on lipid profiles, including a reduction in triglycerides, compared to other thiazolidinediones like rosiglitazone (B1679542), a difference that may be partially attributed to its PPARα activity. nih.gov

PPAR-Independent Molecular Mechanisms

Beyond its interactions with PPARs, (S)-Pioglitazone hydrochloride engages in several molecular mechanisms that are independent of PPAR activation. These alternative pathways contribute to its biological effects.

Interaction with Outer Mitochondrial Membrane Proteins (e.g., mitoNEET)

A significant PPAR-independent target of pioglitazone is mitoNEET, a [2Fe-2S] iron-sulfur cluster-containing protein located on the outer mitochondrial membrane. pnas.orgpnas.orgnih.gov Pioglitazone binds directly to mitoNEET, and this interaction has been shown to stabilize the protein and its iron-sulfur cluster. pnas.orgpnas.orgresearchgate.net The binding of pioglitazone to mitoNEET can inhibit the transfer of the [2Fe-2S] cluster. nih.govnju.edu.cn

This stabilization of the mitoNEET protein by pioglitazone is thought to be a key aspect of its neuroprotective and mitochondrial-stabilizing effects, which are independent of PPARγ activation. nih.govuky.edu The interaction between pioglitazone and mitoNEET suggests a direct role for the compound in modulating mitochondrial function and redox signaling. pnas.orglsu.edu

Table 1: Effects of Pioglitazone on mitoNEET

| Effect | Observation | Reference |

| Binding | Pioglitazone binds directly to mitoNEET. | pnas.orgnih.gov |

| Cluster Stabilization | Increases the stability of the [2Fe-2S] cluster by approximately 10-fold. | pnas.orgresearchgate.net |

| Cluster Transfer | Inhibits the transfer of the [2Fe-2S] cluster. | nih.govnju.edu.cn |

Direct Modulation of Cellular Bioenergetics and Fuel Consumption

(S)-Pioglitazone hydrochloride can directly influence cellular bioenergetics. Studies have shown that pioglitazone can modulate cellular heat flow and oxygen consumption rates. nih.gov In certain cell types, pioglitazone treatment has been observed to induce a reduction in mitochondrial activity, which is then compensated by an increase in glycolysis when glucose is available. nih.gov

Furthermore, pioglitazone has been shown to improve mitochondrial organization and bioenergetics in cells with mitochondrial dysfunction. frontiersin.orgnih.gov This includes restoring the mitochondrial network and increasing basal ATP content. frontiersin.orgnih.gov These effects on cellular energy metabolism appear to be, at least in part, independent of its PPAR-mediated gene regulation. nih.gov

Table 2: Impact of Pioglitazone on Cellular Bioenergetics

| Parameter | Effect of Pioglitazone | Cell Type/Condition | Reference |

| Cellular Heat Flow | Increased in the presence of glucose | Human hepatocellular carcinoma cells (HepG2) | nih.gov |

| Oxygen Consumption | Decreased in the presence of glucose | Human hepatocellular carcinoma cells (HepG2) | nih.gov |

| Mitochondrial Respiration | Maintained after spinal cord injury | Mouse model of spinal cord injury | nih.gov |

| Basal ATP Content | Significantly increased | Trisomic fetal fibroblasts with mitochondrial dysfunction | frontiersin.orgnih.gov |

Engagement with Non-PPARγ Signaling Pathways

(S)-Pioglitazone hydrochloride has been shown to engage with various signaling pathways independent of its action on PPARγ. For instance, pioglitazone can inhibit inflammation by blocking the p38 mitogen-activated protein kinase (MAPK) signaling pathway in microglial cells. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory mediators. nih.gov

Additionally, pioglitazone has been found to exert effects on other signaling cascades, such as the PI3-kinase/Akt and AMPK signaling pathways, which are involved in vasodilation. nih.gov In some contexts, the anti-inflammatory effects of pioglitazone have been shown to be dependent on PPARα, further highlighting its engagement with non-PPARγ pathways. nih.govnih.gov Research in non-small cell lung cancer models has also indicated that pioglitazone can down-regulate the MAPK, Myc, and Ras gene pathways, as well as the TGFβ pathway. nih.gov

Preclinical Pharmacodynamics and Cellular Molecular Effects

Regulation of Cellular Insulin (B600854) Responsiveness

(S)-Pioglitazone hydrochloride is a potent insulin-sensitizing agent that enhances cellular responsiveness to insulin in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver. pharmgkb.orgnih.gov Its primary mechanism involves the selective activation of PPARγ, a nuclear receptor that modulates the transcription of numerous genes involved in glucose and lipid homeostasis. nih.govnih.gov Upon activation by (S)-Pioglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. pharmgkb.orgyoutube.com

This interaction alters the transcription of genes that influence insulin signaling pathways, leading to enhanced tissue sensitivity to insulin. nih.govnih.gov Preclinical studies have demonstrated that this regulation helps to ameliorate insulin resistance, a key pathological feature of type 2 diabetes. nih.govnih.gov For instance, in obese, insulin-resistant rhesus monkeys, treatment with pioglitazone (B448) hydrochloride led to a significant increase in insulin sensitivity. nih.gov The compound's action on PPARγ also leads to a reduction in pro-inflammatory cytokines, which are known contributors to insulin resistance. nih.gov

Glucose Homeostasis Modulation at the Cellular Level

A primary pharmacodynamic effect of (S)-Pioglitazone is the enhancement of insulin-dependent glucose disposal in peripheral tissues, particularly skeletal muscle and adipose tissue. nih.gov By improving insulin sensitivity, (S)-pioglitazone facilitates the uptake and utilization of glucose from the bloodstream into these tissues. youtube.com In preclinical models, treatment with pioglitazone has been shown to significantly improve the rate of glucose disappearance (R(d)) during euglycemic-hyperinsulinemic clamps, a direct measure of whole-body glucose disposal. nih.gov

In studies with patients with type 2 diabetes, pioglitazone treatment augmented both splanchnic and peripheral tissue glucose uptake. nih.gov This effect is a direct consequence of the enhanced insulin signaling cascade within the cells, which promotes the translocation of glucose transporters to the plasma membrane, thereby increasing the capacity for glucose entry.

(S)-Pioglitazone hydrochloride contributes to lowering blood glucose levels by directly targeting the liver to inhibit hepatic gluconeogenesis, the process of producing glucose from non-carbohydrate precursors. nih.govpharmgkb.org This action is crucial, as excessive hepatic glucose production is a major contributor to hyperglycemia in insulin-resistant states.

The enhancement of glucose disposal by (S)-Pioglitazone is mechanistically linked to its ability to upregulate the expression of glucose transporter proteins. Research has shown that pioglitazone increases the abundance of both GLUT1 and GLUT4 in target cells. nih.govnih.gov In cultured 3T3-F442A adipocytes, treatment with pioglitazone resulted in time-dependent increases in the messenger RNA (mRNA) transcripts for both GLUT1 and GLUT4, with corresponding increases in their protein levels. nih.gov

The mechanism for this upregulation appears to involve an increase in the stability of the transporter mRNA transcripts. nih.gov Specifically, pioglitazone was found to increase the half-lives of both GLUT1 and GLUT4 mRNA significantly. nih.gov Studies on other thiazolidinediones, such as troglitazone, provide further evidence that these compounds not only increase the expression of GLUT4 but also promote its translocation from intracellular storage vesicles to the plasma membrane in both myotubes and adipocytes, which is the final step required for glucose uptake. diabetesjournals.orgnih.gov

| Effect of Pioglitazone on Glucose Transporters in 3T3-F442A Adipocytes | |

| Parameter | Observation |

| GLUT1 mRNA abundance | >5-fold increase |

| GLUT4 mRNA abundance | >5-fold increase |

| GLUT1 protein level | 10-fold increase |

| GLUT4 protein level | 7-fold increase |

| GLUT1 mRNA half-life | Increased from 2.2 h to >24 h |

| GLUT4 mRNA half-life | Increased from 1.2 h to >24 h |

Data derived from studies on 3T3-F442A cells treated with pioglitazone and insulin. nih.gov

Beyond its PPARγ-mediated effects, pioglitazone has been shown to directly inhibit hepatocellular pyruvate (B1213749) metabolism. nih.govnih.gov This represents a distinct mode of action relevant to its glucose-lowering effects. In cultured hepatocytes, pioglitazone inhibits the oxidation of pyruvate and suppresses pyruvate-driven glucose production. nih.govresearchgate.net This effect curtails the entry of pyruvate-derived carbons into the tricarboxylic acid (TCA) cycle and gluconeogenesis.

The transport of pyruvate from the cytosol into the mitochondrial matrix is a critical control point for its metabolism and is facilitated by the mitochondrial pyruvate carrier (MPC), a complex composed of MPC1 and MPC2 proteins. nih.govresearchgate.net Pioglitazone has been identified as an inhibitor of the MPC. nih.gov Interestingly, this action is not exclusive to one enantiomer; both the (R)- and (S)-enantiomers of pioglitazone have been shown to inhibit the MPC. nih.gov

However, studies investigating the direct effects of pioglitazone on hepatocellular pyruvate metabolism have found that its inhibitory actions on pyruvate oxidation and pyruvate-driven ATP synthesis persist even after the targeted silencing of MPC1 and MPC2. nih.govnih.gov This suggests that while pioglitazone does modulate MPC proteins, its inhibitory effect on pyruvate metabolism in hepatocytes may also occur through mechanisms independent of MPC1 and MPC2. nih.govnih.gov

| Enantiomer-Specific Actions of Pioglitazone | |

| Enantiomer | Primary Molecular Action |

| (S)-Pioglitazone | PPARγ Agonist, MPC Inhibitor |

| (R)-Pioglitazone | MPC Inhibitor |

This table summarizes the distinct and overlapping roles of the pioglitazone enantiomers based on preclinical findings. nih.gov

Lipid Metabolism and Adipose Tissue Remodeling

(S)-Pioglitazone hydrochloride, a member of the thiazolidinedione class, is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). wikipedia.orgpharmgkb.org This interaction is central to its role in modulating lipid metabolism and orchestrating the remodeling of adipose tissue. wikipedia.orgnih.gov

Reduction of Free Fatty Acid Levels

Clinical studies have demonstrated that treatment with pioglitazone leads to a notable decrease in fasting free fatty acid (FFA) levels. nih.govdoi.org In a two-year study, the addition of pioglitazone to existing therapies for type 2 diabetes resulted in a significant reduction in fasting FFAs, which was associated with improved insulin sensitivity in adipose tissue. nih.gov This reduction in circulating FFAs is believed to contribute to the amelioration of lipotoxicity, a condition where excess lipids in non-adipose tissues cause cellular dysfunction. nih.gov

The mechanism behind this effect involves the enhancement of FFA uptake and storage within adipocytes, thereby clearing them from the bloodstream. This is partly achieved by improving the sensitivity of adipose tissue to insulin, which in turn suppresses the release of FFAs from fat stores. nih.gov

Promotion of Adipocyte Differentiation and Functional Remodeling

(S)-Pioglitazone hydrochloride is a potent promoter of adipocyte differentiation, the process by which preadipocytes mature into functional fat cells. nih.govmdpi.com This is a key aspect of its mechanism of action. nih.gov By activating PPAR-γ, a master regulator of this process, pioglitazone stimulates the expression of genes involved in lipid metabolism and storage. nih.govnih.gov

Furthermore, studies have shown that pioglitazone induces a redistribution of body fat, favoring storage in subcutaneous adipose depots over visceral and ectopic areas. nih.govfrontiersin.org This is considered a beneficial remodeling effect, as visceral fat is more strongly linked to metabolic complications. nih.govfrontiersin.org

Attenuation of Ceramide Accumulation

Ceramides (B1148491) are a class of lipid molecules that have been implicated in inducing insulin resistance and cellular toxicity. nih.gov Studies in animal models and humans with metabolic syndrome have shown that pioglitazone can reduce the accumulation of ceramides in plasma and skeletal muscle. nih.govnih.gov

A randomized, double-blind, placebo-controlled trial in subjects with metabolic syndrome demonstrated that six months of pioglitazone therapy significantly reduced the concentrations of multiple plasma ceramide species. nih.gov The decrease in certain ceramide species was correlated with improvements in insulin sensitivity. nih.gov However, it is important to note that one study in rats reported an increase in myocardial ceramide content with pioglitazone treatment, suggesting that the effect on ceramide metabolism may be tissue-specific. nih.gov

Anti-Inflammatory Cellular Mechanisms

Beyond its metabolic effects, (S)-Pioglitazone hydrochloride exhibits potent anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory molecule production.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. nih.gov Research has consistently shown that pioglitazone can inhibit the activation of this pathway. nih.gov In a model of polymicrobial sepsis in mice, pioglitazone treatment led to a decrease in NF-κB activity in the lungs, which was associated with reduced lung injury and inflammation. nih.gov

Studies on renal ischemia-reperfusion injury in rats have also demonstrated that pioglitazone's protective effects are mediated through the inhibition of the NF-κB signaling pathway. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target pro-inflammatory genes. nih.gov

Suppression of Pro-inflammatory Cytokine and Mediator Expression

As a consequence of its inhibitory effect on the NF-κB pathway and other anti-inflammatory actions, pioglitazone suppresses the expression and release of a wide range of pro-inflammatory cytokines and mediators. nih.govnih.govscielo.br

Clinical studies in patients with impaired glucose tolerance have shown that pioglitazone therapy significantly reduces the gene and protein expression of Interleukin-6 (IL-6) and Interleukin-8 from monocytes and lymphocytes. nih.gov Furthermore, in a rat model of insulin resistance induced by a high-fat-carbohydrate diet, pioglitazone was shown to inhibit Tumor Necrosis Factor-alpha (TNF-α) and IL-6. nih.govscielo.br

Data Tables

Table 1: Effects of Pioglitazone on Free Fatty Acid Levels

| Study Population | Intervention | Duration | Key Findings | Reference |

| Patients with Type 2 Diabetes | Pioglitazone added to sulfonylurea or metformin (B114582) | 104 weeks | Significant decrease in fasting FFAs | nih.gov |

| Patients with poorly controlled Type 2 Diabetes | Pioglitazone added to insulin | 24 weeks | Significant decrease in free fatty acids | doi.org |

Table 2: Effects of Pioglitazone on Adipocyte Differentiation and Adipose Tissue Remodeling

| Model/Population | Intervention | Key Findings | Reference |

| Obese Zucker (fa/fa) rats | Pioglitazone | Increased number of small adipocytes, indicating adipocyte differentiation. | nih.gov |

| Female Zucker (fa/fa) rats | Pioglitazone | Increased number of small adipocytes due to both new adipocyte appearance and shrinkage of mature ones. | nih.gov |

| Obese humans with Type 2 Diabetes | Pioglitazone | Redistribution of body fat from visceral to subcutaneous depots. | nih.govfrontiersin.org |

Table 3: Effects of Pioglitazone on Ceramide Levels

| Population | Intervention | Duration | Key Findings | Reference |

| Subjects with Metabolic Syndrome | Pioglitazone | 6 months | Significant reduction in multiple plasma ceramide concentrations. | nih.gov |

| Rats on standard or high-fat diet | Pioglitazone | 14 days | Increased myocardial ceramide content. | nih.gov |

Table 4: Anti-inflammatory Effects of Pioglitazone

| Model/Population | Key Findings | Reference |

| Mice with polymicrobial sepsis | Decreased NF-κB activity in the lung. | nih.gov |

| Rats with renal ischemia-reperfusion injury | Inhibition of the NF-κB signaling pathway. | nih.gov |

| Patients with impaired glucose tolerance | Reduced expression of IL-6 and IL-8 from monocytes and lymphocytes. | nih.gov |

| Rats with diet-induced insulin resistance | Inhibition of TNF-α and IL-6. | nih.govscielo.br |

Attenuation of p38 Mitogen-Activated Protein Kinase (MAPK) Activation

(S)-Pioglitazone hydrochloride has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) that is stimulated by lipopolysaccharide (LPS). nih.govnih.gov This inhibitory action is significant as the p38 MAPK signaling pathway is a crucial component in the inflammatory response. Research indicates that the blockade of p38 MAPK by pioglitazone is a key mechanism through which it suppresses inflammation in microglial cells. nih.gov Specifically, studies have demonstrated that pioglitazone's inhibition of LPS-induced nitric oxide (NO) generation is mediated through the suppression of p38 MAPK activity. nih.gov

Reduction of Receptor for Advanced Glycation Endproducts (RAGE) Expression

(S)-Pioglitazone hydrochloride has demonstrated the ability to down-regulate the expression of the Receptor for Advanced Glycation Endproducts (RAGE). nih.gov This is a critical finding, as RAGE is implicated in the pathogenesis of various inflammatory and vascular complications. In a comparative study, pioglitazone was found to be more effective than glimepiride (B1671586) in decreasing RAGE expression in peripheral mononuclear cells of patients with type 2 diabetes over a 24-week period. nih.gov Furthermore, in renal cells, pioglitazone has been observed to suppress RAGE levels, thereby mitigating cellular oxidative stress and inflammation. nih.gov This reduction in RAGE expression is independent of changes in plasma glucose or insulin resistance levels. nih.gov

Modulation of Adhesion Molecule Expression (e.g., Vascular Cell Adhesion Molecule-1)

Studies have revealed that (S)-Pioglitazone hydrochloride can significantly reduce the serum concentrations of soluble adhesion molecules, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). In patients with hypertension and type 2 diabetes receiving angiotensin II receptor blockers, the addition of pioglitazone led to a rapid and sustained decrease in both VCAM-1 and ICAM-1 levels. nih.gov This effect was observed within the first month of treatment and persisted for the six-month duration of the study, suggesting a direct modulatory role on vascular inflammation. nih.gov

Influence on Macrophage Polarization (e.g., M1 to M2 Shift)

(S)-Pioglitazone hydrochloride has been shown to promote the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory and reparative M2 phenotype. nih.govscielo.brnih.gov This shift is a key mechanism in its anti-inflammatory effects. In vitro studies using M0 macrophages demonstrated that pioglitazone treatment increased the expression of M2 macrophage markers. nih.govresearchgate.net This effect was observed to be particularly evident at a concentration of 20 µM. nih.govresearchgate.net Interestingly, pioglitazone did not affect the polarization of M0 to M1 macrophages. nih.gov In a mouse model of sepsis-induced acute lung injury, pioglitazone treatment enhanced M2 macrophage polarization, which was associated with the activation of the PPARγ/PGC-1α pathway. scielo.br Furthermore, in a rat model of myocardial infarction, the sustained release of pioglitazone from microspheres enhanced the ratio of M2 subtype macrophages in the ischemic border zone. nih.gov

Table 1: Effect of (S)-Pioglitazone on Macrophage Polarization

| Model | Key Findings | Reference |

|---|---|---|

| In vitro (M0 macrophages) | Increased M2 macrophage marker expression, especially at 20 µM. No effect on M1 polarization. | nih.govresearchgate.net |

| Mouse model (Sepsis-induced ALI) | Enhanced M2 macrophage polarization via PPARγ/PGC-1α pathway. | scielo.br |

| Rat model (Myocardial Infarction) | Increased ratio of M2 subtype macrophages in the ischemic border zone. | nih.gov |

| Human Monocyte-Derived Macrophages (SLE) | Downregulated M1 marker (CD86) and overexpressed M2 marker (CD163). | researchgate.net |

Antioxidant Cellular Mechanisms

Reduction of Reactive Oxygen Species (ROS) Generation

(S)-Pioglitazone hydrochloride exhibits significant antioxidant properties by reducing the generation of reactive oxygen species (ROS). ijbs.com In various experimental models, pioglitazone has been shown to inhibit ROS production, thereby mitigating oxidative stress. For instance, in a model of sepsis-induced acute lung injury, pioglitazone treatment reduced ROS levels. scielo.br Similarly, in vascular smooth muscle cells, pioglitazone blocked endothelin-1-induced ROS production. nih.gov Studies have also demonstrated its ability to decrease ROS levels in the context of neuroinflammation and amyloidogenesis. dovepress.com Furthermore, pioglitazone has been found to reduce mitochondrial ROS production in cardiac cells under hypoxic conditions by inhibiting the activity of respiratory chain complex I. ijbs.com

Modulation of NADPH Oxidase (NOX-4) Activity

Pioglitazone has been shown to exert inhibitory effects on the activity of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS). Specifically, studies have implicated the involvement of NADPH oxidase in the cellular responses to various stimuli and the protective effects of pioglitazone.

In the context of high homocysteine-induced endothelial progenitor cell (EPC) dysfunction, pioglitazone pretreatment was found to reduce the activity of NADPH oxidase. nih.gov This effect was comparable to that of a known NADPH oxidase inhibitor, diphenyleneiodonium (B1195379) (DPI). The activation of NADPH oxidase by homocysteine was time-dependent, and pioglitazone was effective in mitigating this increase. nih.gov Further investigation revealed that pioglitazone down-regulated the expression of essential NADPH oxidase subunits, including Nox2 (also known as gp91phox) and p67phox, via the protein kinase C (PKC) signaling pathway. nih.gov This suggests that pioglitazone's mechanism for reducing NADPH oxidase activity involves the modulation of the expression of its critical components. nih.gov The protective effects of pioglitazone on EPC paracrine function against high homocysteine levels were observed to be independent of PPARγ, as the PPARγ inhibitor GW9662 did not block these beneficial effects. nih.gov

These findings highlight that pioglitazone can attenuate cellular oxidative stress by downregulating the activity and expression of NADPH oxidase, a mechanism that contributes to its protective effects on vascular endothelial cells.

Activation of the Nrf2/Keap1 Pathway and Associated Antioxidant Enzyme Induction (e.g., Heme-oxygenase-1)

Pioglitazone has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway, a critical cellular defense mechanism against oxidative stress. This pathway's activation leads to the induction of various antioxidant and cytoprotective enzymes, including heme-oxygenase-1 (HO-1).

In models of cerebral ischemia, pioglitazone enhanced the expression of Nrf2 and its target protein, HO-1, in the peri-infarct area. nih.gov This activation of the Nrf2 antioxidant defense pathway was shown to be crucial for the neuroprotective effects of pioglitazone against oxidative and excitotoxic damage. nih.gov The neuroprotective effects were abolished in primary cortical neurons from Nrf2 knockout mice, underscoring the essential role of Nrf2 in mediating pioglitazone's protective actions. nih.gov

Furthermore, in a model of tamoxifen-induced liver damage, pioglitazone treatment upregulated the expression of Nrf2 and HO-1 while decreasing the expression of Keap1. nih.gov This modulation of the Keap1/Nrf2/HO-1 signaling pathway contributed to the mitigation of oxidative stress, inflammation, and apoptosis in the liver. nih.gov Similarly, in a model of chronic neuroinflammation, pioglitazone treatment led to a significant enhancement in the binding of Nrf2 to the antioxidant response element (ARE) regions of the HO-1 promoter. researchgate.net

Interestingly, an analogue of pioglitazone, ∆2-pioglitazone, which does not activate PPARγ, was also found to activate the Nrf2/Keap1 pathway. spandidos-publications.comnih.gov This was evidenced by the increased protein content of several antioxidant enzymes, most notably HO-1. spandidos-publications.comnih.gov This suggests that the activation of the Nrf2 pathway by pioglitazone and its analogues may occur through both PPARγ-dependent and -independent mechanisms.

The induction of HO-1 is a key outcome of Nrf2 activation. HO-1 catalyzes the degradation of heme into carbon monoxide, biliverdin (B22007) (which is subsequently converted to bilirubin), and free iron, all of which have antioxidant and cytoprotective properties. juniperpublishers.com

Upregulation of Paraoxonase-2 (PON2) Expression

Pioglitazone has been shown to upregulate the expression of Paraoxonase-2 (PON2), an enzyme known to enhance mitochondrial function and protect against oxidative stress. nih.govnih.gov This effect has been observed in the brain of nonhuman primates.

In a study involving male African green monkeys, oral administration of pioglitazone resulted in an increase in both PON2 mRNA and protein expression in the brain after one week of treatment. nih.govnih.gov This upregulation was observed in several brain regions, including the substantia nigra, striatum, hippocampus, and dorsolateral prefrontal cortex. nih.govnih.gov However, this effect was transient, as PON2 expression returned to baseline levels after three weeks of continuous treatment. nih.govnih.gov

The transient nature of this upregulation suggests the involvement of homeostatic mechanisms that regulate PON2 expression in the healthy brain. nih.gov The stimulation of PON2 expression by pioglitazone is considered a potential contributor to the neuroprotective effects of the drug observed in preclinical models of neurodegenerative diseases. nih.gov The expression of both PON2 and its receptor, PPARγ, can be sex- and brain region-dependent, which may influence the effects of pioglitazone. nih.govnih.gov

Mitochondrial Dynamics and Bioenergetics

Pioglitazone has been shown to positively influence mitochondrial dynamics and bioenergetics, contributing to its therapeutic effects.

Alleviation of Mitochondrial Dysfunction

Mitochondrial dysfunction is a key feature in various pathological conditions, and pioglitazone has demonstrated the ability to alleviate this dysfunction in several models. In a rabbit model of diabetes, pioglitazone ameliorated diabetes-induced atrial mitochondrial swelling and prevented mitochondrial respiratory dysfunction. frontiersin.org It also preserved the mitochondrial membrane potential. frontiersin.org In a rat model of chronic kidney disease, pioglitazone protected mitochondrial functions by stabilizing the mitochondrial membrane potential, inhibiting ROS generation, and preventing cytochrome C leakage from mitochondria. nih.govfrontiersin.org

Furthermore, in a model of traumatic brain injury, pioglitazone was shown to protect mitochondria from injury-induced dysfunction. nih.gov In Down syndrome cells, which exhibit inherent mitochondrial impairment, pioglitazone treatment led to a significant decrease in reactive oxygen species (ROS) production. frontiersin.org Studies on HepG2 cells have also suggested that pioglitazone's effects are linked to mitochondrial function, though high concentrations can be toxic. tbzmed.ac.ir In high glucose-treated INS-1 cells, pioglitazone reduced cellular ROS production and mitochondrial membrane potential loss. researchgate.net

Pioglitazone's ability to alleviate mitochondrial dysfunction is also linked to its influence on mitochondrial dynamics. It has been shown to increase the expression of mitochondrial fusion proteins, such as Optic atrophy 1 (OPA1) and Mitofusin 1 (Mfn1) and Mfn2, while decreasing the expression of the fission protein, Dynamin-related protein 1 (Drp1). frontiersin.orgnih.govfrontiersin.orgfrontiersin.org This shift towards mitochondrial fusion helps to restore a healthy mitochondrial network. frontiersin.org

Optimization of Mitochondrial Electron Transport Chain (ETC) Function

Pioglitazone has been shown to have a positive impact on the function of the mitochondrial electron transport chain (ETC). In a rat model of chronic kidney disease, pioglitazone maintained the activities of complex I and complex III of the ETC. nih.govfrontiersin.org It also upregulated the expression levels of key ETC components, including ATP synthase β, COX I, and NDUFB8, which were downregulated in the diseased state. nih.govfrontiersin.org

In the context of traumatic brain injury, it has been noted that pioglitazone's ability to rapidly increase mitochondrial function is likely related to its interaction with the mitochondrial outer membrane protein MitoNEET, as knocking out this protein has been shown to reduce ETC function. nih.gov While in vitro experiments have shown that pioglitazone can upregulate mitochondrial electron transport proteins, these changes typically take at least two days to become significant. nih.gov

Restoration of Cellular ATP Production

However, the effect of pioglitazone on ATP synthesis can be complex. In isolated mitochondria from hepatocytes, pioglitazone was found to selectively and dose-dependently inhibit pyruvate-driven ATP synthesis. nih.gov This suggests a specific mode of action related to pyruvate metabolism. nih.gov In another study, pioglitazone was described as a mild, partly ATP/ADP-translocase-dependent, uncoupler of oxidative phosphorylation, which can modulate ATP production. nih.gov It was found to decrease the level of matrix ATP and reduce the capacity of mitochondria for ATP production after a pulse of Ca2+. nih.gov Despite these varied effects at the isolated mitochondrial level, in cellular models of stress and disease, the net effect of pioglitazone treatment is often the restoration of cellular ATP levels, which is crucial for cell survival and function. nih.govfrontiersin.orgfrontiersin.org

Promotion of Mitochondrial Biogenesis

(S)-Pioglitazone hydrochloride has been shown to play a significant role in promoting the generation of new mitochondria, a process known as mitochondrial biogenesis. This is a critical cellular function for maintaining energy homeostasis and is particularly relevant in metabolically active tissues. The compound achieves this primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn modulates a cascade of downstream signaling molecules.

Key molecular players in this process that are influenced by pioglitazone include:

Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α): Pioglitazone treatment has been demonstrated to increase the expression of PGC-1α, a master regulator of mitochondrial biogenesis. nih.govnih.gov This upregulation of PGC-1α is a crucial step that initiates a signaling cascade leading to the formation of new mitochondria. nih.gov Studies have shown that activation of PPARγ by agonists like pioglitazone increases mitochondrial biogenesis by upregulating the expression of PGC-1α. nih.gov This effect has been observed in various tissues, including human subcutaneous adipose tissue. nih.govnih.gov

Mitochondrial Transcription Factor A (TFAM): As a downstream target of the PGC-1α/NRF-1 pathway, TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA). nih.gov Pioglitazone treatment has been associated with increased expression of TFAM, leading to a higher mtDNA copy number and enhanced mitochondrial machinery in adipose tissue. nih.govnih.gov

Table 1: Effects of Pioglitazone on Key Regulators of Mitochondrial Biogenesis

| Regulator | Effect of Pioglitazone | Investigated in |

| PGC-1α | Upregulation | Human subcutaneous adipose tissue, diabetic rabbit atria, neonatal rat brain |

| NRF-1 | Upregulation (in some studies) | Diabetic rabbit atria |

| TFAM | Upregulation | Human subcutaneous adipose tissue, diabetic rabbit atria |

| Mfn2 | Upregulation | Rat kidney |

Mitigation of Endoplasmic Reticulum Stress

The effect of (S)-Pioglitazone hydrochloride on endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER, appears to be context-dependent. The ER stress response, also known as the unfolded protein response (UPR), is a cellular mechanism to restore ER homeostasis, involving sensors like PERK, IRE1, and ATF6. nih.govahajournals.org

Some research indicates that pioglitazone does not significantly alter markers of ER stress in human adipose tissue, despite improving insulin sensitivity. nih.govnih.gov In vitro studies using liver and adipose cell lines have also shown that pioglitazone pretreatment did not mitigate palmitate-induced ER stress. nih.govnih.gov In fact, at higher concentrations, some thiazolidinediones have been reported to induce ER stress markers. nih.gov

Conversely, other studies have demonstrated a protective role for pioglitazone in mitigating ER stress under specific pathological conditions. For instance, in a model of renal ischemia-reperfusion injury in renal tubular epithelial cells, pioglitazone was found to suppress the expression of ER stress markers such as activating transcription factor 4 (ATF4), activating transcription factor 6 (ATF6), and 78 kDa glucose-regulated protein (GRP78). nih.govnih.gov In the perivascular adipose tissue of type 2 diabetic rats, pioglitazone treatment led to an increase in GRP78 gene expression, which may reflect an adaptive response to improve cellular homeostasis, while not exacerbating pro-apoptotic ER stress pathways. nih.gov

Table 2: Pioglitazone's Effects on Endoplasmic Reticulum Stress Markers

| ER Stress Marker | Effect of Pioglitazone | Cellular/Tissue Context |

| GRP78 (BiP) | Increased expression | Perivascular adipose tissue of diabetic rats |

| ATF4 | Decreased expression | Renal tubular epithelial cells (hypoxia/reoxygenation) |

| ATF6 | Decreased expression | Renal tubular epithelial cells (hypoxia/reoxygenation) |

| CHOP | No significant change in some studies | Perivascular adipose tissue of diabetic rats, renal tubular epithelial cells |

Cellular Apoptosis and Autophagy Modulation

(S)-Pioglitazone hydrochloride demonstrates a complex and often cell-type-specific role in the regulation of apoptosis (programmed cell death) and autophagy (a cellular recycling process).

The influence of pioglitazone on apoptosis is dichotomous, exhibiting pro-apoptotic effects in various cancer cell lines while demonstrating anti-apoptotic properties in other cell types.

In the context of cancer, pioglitazone has been shown to induce apoptosis. For example, in human clear cell renal cell carcinoma Caki cells, pioglitazone-induced apoptosis is mediated through a caspase-dependent pathway. nih.gov This involves the downregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and the activation of caspases. nih.govoup.com Specifically, pioglitazone was found to increase the levels of cleaved caspase-3. nih.gov

Conversely, in non-cancerous cells, pioglitazone often exerts a protective, anti-apoptotic effect. In vascular smooth muscle cells (VSMCs), pioglitazone promotes apoptosis, which can be beneficial in preventing conditions like atherosclerosis, and this effect is mediated by the upregulation of caspase-3 and caspase-9. nih.gov In human primary chondrocytes, pioglitazone reverses the pro-apoptotic effects of advanced glycation end products (AGEs) by inhibiting the cleavage of caspase-3. nih.gov Furthermore, in nucleus pulposus mesenchymal stem cells under compression, pioglitazone alleviates apoptosis by suppressing the mitochondrial apoptosis pathway. mdedge.com

Table 3: Modulation of Apoptotic Factors by Pioglitazone

| Apoptotic Factor | Effect of Pioglitazone | Cellular Context |

| B-cell lymphoma 2 (Bcl-2) | Downregulation/Degradation | Renal cancer cells, Vascular smooth muscle cells |

| Caspase-3 | Activation (cleavage) / Inhibition | Renal cancer cells, VSMCs / Chondrocytes |

| Caspase-8 | Activation | Vascular smooth muscle cells |

| Caspase-9 | Activation | Vascular smooth muscle cells |

The modulation of autophagy by pioglitazone also appears to be highly dependent on the cellular and physiological context. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, and key protein markers include microtubule-associated protein 1A/1B-light chain 3 (LC3), Beclin-1, and p62/SQSTM1.

Several studies have reported that pioglitazone enhances autophagy, which can be a protective mechanism. In a rat model of renal ischemia-reperfusion injury, pioglitazone was found to protect against injury by activating AMP-activated protein kinase (AMPK)-regulated autophagy. nih.govnih.govoup.com This was evidenced by increased levels of LC3-II and Beclin-1, and a decrease in p62. nih.govnih.gov Similarly, in tendon-derived stem cells, pioglitazone was shown to induce autophagy, which helped to attenuate apoptosis and calcification induced by advanced glycation end products. nih.govmdedge.com

In contrast, a study on the perivascular adipose tissue (PVAT) of type 2 diabetic rats reported that pioglitazone inhibited autophagic activity. nih.gov This was indicated by decreased gene expression of MAP1LC3B (LC3B) and BECN-1 (Beclin-1), and an increase in SQSTM1 (p62) gene expression. nih.gov This suggests that in certain tissues, pioglitazone may suppress autophagy.

Table 4: Pioglitazone's Influence on Autophagy Markers

| Autophagy Marker | Effect of Pioglitazone | Cellular/Tissue Context |

| AMPK | Activation | Rat kidney (ischemia-reperfusion) |

| LC3-II | Increased expression | Rat kidney (ischemia-reperfusion), Tendon-derived stem cells |

| Beclin-1 | Increased expression / Decreased gene expression | Rat kidney (ischemia-reperfusion) / Perivascular adipose tissue of diabetic rats |

| p62/SQSTM1 | Decreased protein expression / Increased gene expression | Rat kidney (ischemia-reperfusion) / Perivascular adipose tissue of diabetic rats |

(S)-Pioglitazone hydrochloride has been shown to modulate cell cycle progression, often leading to cell cycle arrest, particularly in cancer cells. This effect is a key mechanism behind its anti-proliferative properties.

In various cancer cell lines, pioglitazone has been observed to induce cell cycle arrest at the G1 or G2/M phases. For instance, in pancreatic cancer cells, PPARγ ligands like pioglitazone inhibit cellular proliferation by causing an accumulation of cells in the G1 phase of the cell cycle. nih.gov This G1 arrest is often associated with the downregulation of cyclin D1, a key regulator of the G1 to S phase transition. oup.com In some leukemia cell lines, pioglitazone has been shown to induce G2/M cell cycle arrest. nih.gov

Furthermore, pioglitazone can induce a sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA. nih.gov In acute promyelocytic leukemia cells, the combination of pioglitazone with a PI3K inhibitor was shown to potentiate a p21-mediated sub-G1 cell cycle arrest. nih.gov

Endothelial Function Enhancement

(S)-Pioglitazone hydrochloride has demonstrated beneficial effects on endothelial function, which is crucial for maintaining vascular health. Endothelial dysfunction is an early event in the development of atherosclerosis and is characterized by reduced bioavailability of nitric oxide (NO) and increased expression of adhesion molecules.

Pioglitazone has been shown to improve endothelial function through several mechanisms:

Increased Nitric Oxide (NO) Production: Several studies have reported that pioglitazone enhances endothelial function by increasing the production of NO, a key vasodilator. nih.govnih.gov This is achieved, at least in part, by upregulating the phosphorylation of endothelial nitric oxide synthase (eNOS) at its activating site (Ser-1177). nih.gov

Reduction of Adhesion Molecules: Pioglitazone can reduce the expression of vascular adhesion molecules, which are involved in the recruitment of inflammatory cells to the endothelium. It has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govnih.gov However, its effect on other adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin may be less pronounced. nih.gov

Anti-inflammatory and Antioxidative Effects: The beneficial effects of pioglitazone on the endothelium are also attributed to its anti-inflammatory and antioxidative properties. It has been shown to reduce levels of inflammatory markers like C-reactive protein (CRP). nih.govahajournals.org By reducing oxidative stress and inflammation, pioglitazone helps to preserve endothelial function. nih.govmdedge.com

These effects of pioglitazone on the endothelium contribute to its potential vasoprotective properties and have been observed in both diabetic and non-diabetic individuals with endothelial dysfunction. nih.govnih.govoup.com

Mechanistic Insights from Preclinical Disease Models

Renal Protective Mechanisms in Models of Kidney Disease

Preclinical models of diabetic kidney disease (DKD) have been instrumental in elucidating the potential nephroprotective effects of (S)-pioglitazone hydrochloride. These models, which mimic the complex pathological changes seen in human DKD, have revealed several key areas where the compound exerts its influence.

In a preclinical model of type 2 diabetes and obesity, pioglitazone (B448) therapy was observed to suppress the remodeling of preglomerular arterioles. nih.gov This structural alteration is a significant contributor to the progression of diabetic nephropathy. The amelioration of this remodeling is thought to be a key aspect of its renal-protective effects. nih.govphysiology.org Studies in hypertensive rat models also suggest that pioglitazone can inhibit the growth of vascular smooth muscle, which may contribute to its beneficial effects on renal arterioles. nih.gov

Glomerular hyperfiltration is an early and critical event in the development of DKD. Pioglitazone has been shown to prevent the onset of this hyperfiltration. nih.gov The mechanism appears to involve the downregulation of the diacylglycerol (DAG)-protein kinase C (PKC)-extracellular signal-regulated kinase (ERK) pathway within mesangial cells. nih.govnih.gov This signaling cascade is known to be activated by high glucose levels and contributes to the functional and structural changes seen in diabetic nephropathy. nih.gov By inhibiting this pathway, pioglitazone helps to normalize glomerular function. nih.gov

Elevated levels of homocysteine are recognized as a risk factor for cardiovascular and kidney disease. nih.govresearchgate.net In preclinical models of diabetes, pioglitazone treatment has been associated with a reduction in renal homocysteine levels. nih.govnih.govphysiology.org This reduction is significant as hyperhomocysteinemia can lead to endothelial damage and is highly prevalent in patients with end-stage renal disease. nih.govresearchgate.net

Matrix metalloproteinases (MMPs) are enzymes involved in the turnover of the extracellular matrix. In diabetic nephropathy, the activity of MMP-2 is altered, contributing to the accumulation of matrix proteins and the thickening of the glomerular basement membrane. nih.govmednexus.orgmednexus.org Preclinical studies have demonstrated that pioglitazone can attenuate the diabetes-associated changes in MMP-2 expression in the glomeruli. nih.govnih.govphysiology.orgnih.gov In diabetic rats, a decrease in glomerular MMP-2 expression was observed, which is thought to impair the degradation of type IV collagen and contribute to matrix accumulation. nih.govmednexus.org Pioglitazone treatment was found to attenuate this decrease in glomerular MMP-2, suggesting a role in preserving normal matrix turnover. nih.govmednexus.org

Table 1: Effect of Pioglitazone on Renal Parameters in a Diabetic Rat Model

| Parameter | Control Diabetic | Pioglitazone-Treated Diabetic | p-value |

| Glomerular MMP-2 Expression | Decreased | Attenuated Decrease | <0.05 |

| Glomerular C-IV Accumulation | Increased | Reduced | <0.05 |

| C-IV refers to Collagen Type IV. | |||

| Data adapted from studies on streptozotocin-induced diabetic rats. nih.govmednexus.org |

Klotho is an anti-aging protein that is highly expressed in the kidneys and plays a crucial role in protecting against renal injury. nih.govresearchgate.net In models of diabetic nephropathy, the expression of renal Klotho is often reduced. Pioglitazone has been shown to normalize the expression of renal Klotho. nih.gov In aging rats, pioglitazone treatment increased renal Klotho expression by over 60%, which may contribute to its effects on cellular senescence and oxidative stress. nih.govresearchgate.net

In Diabetic Kidney Disease (DKD) Pathophysiology Models

Suppression of Increased Renal Lipid Content and Associated Lipotoxic Damage

Preclinical evidence suggests that (S)-Pioglitazone hydrochloride plays a role in mitigating renal lipotoxicity. In models of obesity-related kidney disease, the accumulation of lipids within the kidneys contributes to cellular damage and dysfunction. (S)-Pioglitazone hydrochloride administration has been shown to address these abnormalities. researchgate.net The compound helps reverse structural issues in podocytes, specialized kidney cells, which can include lipid vacuolization. researchgate.net By improving the handling of lipids at the cellular level within the kidney, (S)-pioglitazone hydrochloride helps to suppress the lipotoxic damage associated with conditions like diabetic kidney disease and obesity-related nephropathy. researchgate.net

In Renal Ischemia-Reperfusion Injury (RIRI) Models

(S)-Pioglitazone hydrochloride has demonstrated significant protective effects in various preclinical models of renal ischemia-reperfusion injury (RIRI). nih.govfrontiersin.org RIRI is a primary cause of acute kidney injury, occurring when blood supply to the kidney is temporarily cut off and then restored, leading to a cascade of cellular injury, inflammation, and oxidative stress. nih.govnih.gov Studies using rat and mouse models of RIRI have consistently shown that pretreatment with (S)-pioglitazone hydrochloride improves kidney function, reduces tissue damage, and enhances survival rates. nih.govnih.gov The protective mechanisms are multifaceted, involving anti-apoptotic, anti-inflammatory, and antioxidant pathways, which are independent of the compound's glucose-lowering effects. researchgate.netfrontiersin.org

Anti-Apoptotic Activities in Renal Ischemia-Reperfusion Injury

A key mechanism of (S)-Pioglitazone hydrochloride's protective effect in RIRI is its ability to inhibit apoptosis, or programmed cell death, in renal cells. researchgate.netnih.gov In mouse models of RIRI, pretreatment with the compound effectively abrogated the apoptosis of renal cells induced by the injury. nih.gov This anti-apoptotic effect is mediated through the regulation of key proteins in the apoptosis signaling cascade. Specifically, (S)-pioglitazone hydrochloride has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, it inhibits the activation of executioner caspases, such as cleaved caspase-3 and caspase-8, which are critical for carrying out the process of apoptosis. nih.gov This reduction in apoptotic cell death helps to preserve the structural and functional integrity of the kidney following an ischemic insult. nih.gov

| Marker | Effect of RIRI | Effect of (S)-Pioglitazone hydrochloride Pretreatment | Reference |

| Bcl-2 | Decrease | Increase | nih.gov |

| Bax | Increase | Decrease | nih.gov |

| Cleaved Caspase-3 | Increase | Decrease | nih.gov |

| Cleaved Caspase-8 | Increase | Decrease | nih.gov |

| Cell Apoptosis (TUNEL Staining) | Increase | Decrease | nih.gov |

Anti-Inflammatory Actions in Renal Ischemia-Reperfusion Injury (e.g., NF-κB Signaling Inhibition)

(S)-Pioglitazone hydrochloride exerts potent anti-inflammatory effects that are central to its renoprotective capacity in RIRI. researchgate.netfrontiersin.org The inflammatory response following reperfusion is a major driver of tissue damage. frontiersin.org The compound has been shown to significantly inhibit the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammation. researchgate.net In rat models of RIRI, (S)-pioglitazone hydrochloride treatment decreased the expression of key NF-κB-related proteins, including phosphorylated IKK-β (p-IKK-β) and IκB-α. researchgate.net By inhibiting the NF-κB pathway, it suppresses the subsequent production and expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1) in the renal tissue. This reduction in the inflammatory cascade helps to limit the extent of kidney damage. frontiersin.org

| Marker | Pathway | Effect of (S)-Pioglitazone hydrochloride Treatment | Reference |

| p-IKK-β | NF-κB | Decrease | |

| IκB-α | NF-κB | Decrease | |

| TNF-α (mRNA) | Inflammatory Cytokine | Decrease | |

| MCP-1 (mRNA) | Inflammatory Cytokine | Decrease |

| Antioxidant Enzyme | Effect of RIRI | Effect of (S)-Pioglitazone hydrochloride Pretreatment | Reference |

| Superoxide (B77818) Dismutase (SOD) | Decrease | Increase | nih.gov |

| Catalase (CAT) | Decrease | Increase | nih.gov |

| Glutathione (GSH) | Decrease | Increase | nih.gov |

| Total Antioxidant Capacity | Decrease | Increase |

Modulation of AMP-Activated Protein Kinase (AMPK)-Regulated Autophagy in RIRI

Autophagy, a cellular process for degrading and recycling damaged components, plays a complex role in RIRI. (S)-Pioglitazone hydrochloride has been found to protect against RIRI by modulating autophagy through the activation of AMP-activated protein kinase (AMPK). nih.gov In rat models of RIRI, (S)-pioglitazone hydrochloride treatment led to increased phosphorylation of AMPK. nih.gov This activation of the AMPK pathway, in turn, stimulates protective autophagy, as evidenced by the increased expression of autophagy-related proteins such as LC3 II and Beclin-1, and the inhibition of p62, a protein that accumulates when autophagy is impaired. nih.gov These findings suggest that the renoprotective effects of (S)-pioglitazone hydrochloride are mediated, at least in part, by the activation of an AMPK-regulated autophagy signaling pathway. nih.govnih.gov

| Marker | Pathway | Effect of (S)-Pioglitazone hydrochloride Treatment | Reference |

| AMPK Phosphorylation | AMPK Signaling | Increase | nih.gov |

| LC3 II | Autophagy | Increase | nih.gov |

| Beclin-1 | Autophagy | Increase | nih.gov |

| p62 | Autophagy | Decrease | nih.gov |

Signaling via STAT3 Pathway in RIRI

While direct evidence in renal ischemia-reperfusion injury models is still emerging, studies in other disease models indicate that (S)-Pioglitazone hydrochloride can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov The STAT3 pathway is involved in proinflammatory responses. For instance, in a mouse model of amyotrophic lateral sclerosis (ALS), (S)-pioglitazone hydrochloride treatment was shown to reduce the levels of the active, phosphorylated form of STAT3 (p-STAT3) in the nucleus of motor neurons and glial cells. Similarly, in human cancer cell lines, the compound suppressed the activation of STAT3. nih.gov Given the role of inflammation in RIRI, the inhibitory effect of (S)-pioglitazone hydrochloride on the STAT3 signaling pathway represents a potential mechanism contributing to its protective effects in the kidney, though this requires further direct investigation in the context of RIRI.

Modulation of Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) Pathways in RIRI

Pioglitazone has been shown to offer protective effects against renal ischemia-reperfusion injury (RIRI), a primary cause of acute renal failure. nih.gov Studies indicate that pioglitazone administration in rat models of RIRI led to a significant reduction in the expression of key kidney injury markers, Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL). nih.gov

KIM-1 is predominantly expressed and released by injured proximal tubular epithelial cells, while NGAL is synthesized in the thick ascending limb of Henle's loop and collecting ducts. nih.gov In a study involving rats subjected to renal IRI, treatment with pioglitazone resulted in a notable decrease in the renal tissue levels of both KIM-1 and NGAL at 24 hours post-reperfusion, as measured by ELISA. nih.gov This suggests that pioglitazone ameliorates renal injury by mitigating the damage to these specific tubular segments. nih.gov The reduction of these markers, alongside improvements in renal function parameters like serum creatinine (B1669602) and urea (B33335) nitrogen, underscores the renoprotective capacity of pioglitazone in the context of RIRI. nih.govnih.gov

Table 1: Effect of Pioglitazone on Renal Injury Markers in a Rat Model of RIRI

| Marker | Effect of Pioglitazone Treatment | Implication |

|---|---|---|

| KIM-1 | Decreased expression | Amelioration of proximal tubular epithelial cell injury nih.gov |

| NGAL | Decreased expression | Protection of the thick ascending limb of Henle's loop and collecting ducts nih.gov |

Neuroprotective Mechanisms in Models of Neurological Disorders

In Alzheimer's Disease (AD) Models

Pioglitazone, a peroxisome proliferator-activated receptor-γ (PPAR-γ) agonist, has demonstrated potential therapeutic benefits in preclinical models of Alzheimer's disease (AD). nih.govnih.gov Its neuroprotective effects are attributed to its ability to modulate neuroinflammation and amyloid-beta pathology. nih.govclinicaltrials.gov

Reduction of Microglial Activation and Astrogliosis

A key aspect of AD pathology is the chronic activation of microglia and astrocytes, which contributes to neuroinflammation and subsequent neuronal damage. nih.gov Pioglitazone has been shown to effectively counter this by reducing microglial activation. nih.govnih.gov By activating PPAR-γ, pioglitazone can suppress the pro-inflammatory response of microglia. nih.gov This includes blocking the synthesis of pro-inflammatory molecules such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS). nih.govnih.gov For instance, in a mouse model of fetal alcohol spectrum disorders, which shares some neuropathological features with neurodegenerative diseases, pioglitazone was found to block ethanol-induced increases in pro-inflammatory cytokines and prevent the morphological changes associated with microglial activation in various brain regions, including the hippocampus and cerebral cortex. nih.gov This anti-inflammatory action is crucial for mitigating the neurodegenerative processes in AD. nih.gov

Amelioration of Amyloid-beta (Aβ42) Deposition (e.g., via Insulin (B600854) Degrading Enzyme and AKT/GSK3β Pathways)

Pioglitazone has been observed to reduce the deposition of amyloid-beta 42 (Aβ42), a primary component of amyloid plaques in AD brains. nih.gov One of the key mechanisms behind this effect is the enhancement of Aβ42 degradation. nih.gov Studies in diet-induced insulin-resistant rats, a model that mimics some metabolic aspects of AD, have shown that pioglitazone treatment increases the expression of Insulin-Degrading Enzyme (IDE). nih.gov IDE is a crucial enzyme responsible for the clearance of both insulin and Aβ. nih.govnih.gov

Furthermore, pioglitazone has been found to activate the PI3K/AKT/GSK3β signaling pathway. nih.gov Activation of AKT leads to the phosphorylation and subsequent inhibition of Glycogen (B147801) Synthase Kinase 3β (GSK3β), a kinase implicated in Aβ production and tau hyperphosphorylation. nih.gov The activation of this pathway by pioglitazone appears to be dependent on PPAR-γ, as the effects were nullified by a PPAR-γ antagonist. nih.gov Therefore, by promoting IDE expression and modulating the AKT/GSK3β pathway, pioglitazone facilitates the clearance and reduces the accumulation of Aβ42 in the hippocampus. nih.gov

Table 2: Neuroprotective Mechanisms of Pioglitazone in Alzheimer's Disease Models

| Mechanism | Key Molecular Targets/Pathways | Outcome |

|---|---|---|

| Reduction of Neuroinflammation | PPAR-γ, Microglia | Decreased microglial activation and production of pro-inflammatory cytokines nih.govnih.gov |

| Amelioration of Aβ42 Deposition | Insulin-Degrading Enzyme (IDE), AKT/GSK3β pathway | Enhanced Aβ42 clearance and reduced plaque formation nih.gov |

In Parkinson's Disease (PD) Models

Pioglitazone has emerged as a compound with neuroprotective potential in various experimental models of Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.govnih.gov

Preservation of Dopaminergic Neuronal Integrity and Survival

Preclinical studies have consistently demonstrated that pioglitazone can protect dopaminergic neurons from degeneration. nih.govnih.gov In mouse models of PD induced by neurotoxins like MPTP, pre-treatment with pioglitazone has been shown to attenuate the loss of these critical neurons in the substantia nigra. nih.gov The neuroprotective effects of pioglitazone are linked to its anti-inflammatory properties and its ability to modulate mitochondrial function. nih.govnih.gov By activating PPAR-γ, pioglitazone can reduce neuroinflammation, which is a significant contributor to neuronal death in PD. nih.gov Although a recent phase II clinical trial in PD patients did not yield conclusive evidence of a major beneficial effect, the preclinical findings suggest that targeting pathways influenced by pioglitazone may still hold therapeutic promise for influencing the course of some forms of PD. nih.gov

Improvement of Mitochondrial Ultrastructure and Function

(S)-Pioglitazone hydrochloride has demonstrated significant effects on the preservation and enhancement of mitochondrial integrity and bioenergetics in various preclinical models. Research indicates that pioglitazone can ameliorate damage to the mitochondrial ultrastructure and restore its function under pathological conditions.

In the context of traumatic brain injury (TBI), pioglitazone attenuated mitochondrial dysfunction. nih.gov Following a controlled cortical impact in animal models, a significant impairment in mitochondrial bioenergetic function was observed, which was mitigated by pioglitazone treatment. nih.govnih.gov Similarly, in a rabbit model of diabetes, pioglitazone prevented atrial mitochondrial swelling and respiratory dysfunction, preserving the mitochondrial membrane potential. nih.gov The compound also promoted the expression of proteins related to mitochondrial fusion (Opa1 and Mfn1) and fission (Drp1), which are crucial for maintaining a healthy mitochondrial network. nih.govfrontiersin.org

Table 1: Effects of Pioglitazone on Mitochondrial Function in Preclinical Models

| Model | Key Findings | Reference |

|---|---|---|

| Palmitate-Treated HIT-T15 Cells | Ameliorated damage to mitochondrion ultrastructure; Partially restored ATP/ADP ratio. | nih.gov |

| Down Syndrome Fibroblasts | Restored mitochondrial network; Increased OPA1 and MFN1, decreased DRP1; Increased basal ATP and oxygen consumption; Decreased ROS production. | unimi.itnih.gov |

| Traumatic Brain Injury (Rat Model) | Attenuated impairment in mitochondrial bioenergetic function post-injury. | nih.govnih.gov |

Activation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) Signaling

A central mechanism underlying the beneficial effects of (S)-Pioglitazone hydrochloride on mitochondrial health is the activation of the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) signaling pathway. PGC-1α is a master regulator of mitochondrial biogenesis. nih.gov

In a diabetic rabbit model, pioglitazone treatment was associated with higher levels of PPAR-γ and PGC-1α. nih.govfrontiersin.orghkmu.edu.hk This activation prevented adverse atrial remodeling and mitochondrial dysfunction. nih.govfrontiersin.orghkmu.edu.hk The study demonstrated that in diabetic conditions, the expression of PGC-1α and its downstream targets, nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), was significantly decreased. nih.gov Pioglitazone treatment reversed these changes, suggesting that it improves mitochondrial biogenesis through the PPAR-γ/PGC-1α pathway. nih.govfrontiersin.org

Similarly, in a cell model of Down Syndrome, pioglitazone treatment significantly increased both the mRNA and protein levels of PGC-1α. unimi.itnih.gov This upregulation was linked to the restoration of the mitochondrial network and improved bioenergetics. unimi.itnih.gov In palmitate-treated cells, while palmitate itself increased the expression of PGC-1α mRNA, pioglitazone modulated this expression while ameliorating mitochondrial damage and restoring function. nih.gov

Table 2: Pioglitazone's Impact on the PGC-1α Signaling Pathway

| Model System | Effect of Pioglitazone | Downstream Consequences | Reference |

|---|---|---|---|

| Diabetic Rabbit Atria | Increased expression of PPAR-γ and PGC-1α. | Reversed decreased expression of NRF1 and TFAM; Improved mitochondrial biogenesis and function. | nih.govfrontiersin.orghkmu.edu.hk |

| Down Syndrome Fibroblasts | Significantly increased mRNA and protein levels of PGC-1α. | Restoration of mitochondrial network morphology and improved bioenergetics. | unimi.itnih.gov |

Inhibition of High Mobility Group Box-1 (HMGB-1)/Receptor for Advanced Glycation Endproducts (RAGE) and Rac1/Reactive Oxygen Species Pathways